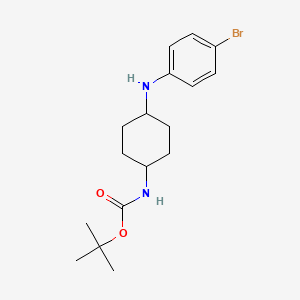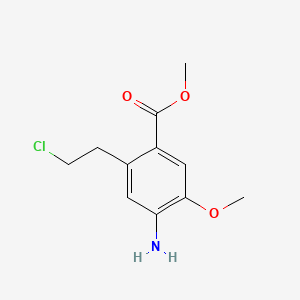
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate is an organic compound with a complex structure that includes an amino group, a chloroethyl group, and a methoxybenzoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-amino-2-(2-chloroethyl)-5-methoxybenzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often require controlled temperatures and the use of an acid catalyst to facilitate esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloroethyl group can be reduced to form ethyl derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoate derivatives, while substitution reactions can produce a variety of substituted benzoates.
科学的研究の応用
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential cytotoxic effects. This property is being explored for its potential use in cancer therapy, where it may target rapidly dividing cells.
類似化合物との比較
Similar Compounds
- Methyl 4-amino-2-(2-chloroethyl)-5-methylbenzoate
- Methyl 4-amino-2-(2-chloroethyl)-5-ethoxybenzoate
- Methyl 4-amino-2-(2-chloroethyl)-5-hydroxybenzoate
Uniqueness
Methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may affect its interaction with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C11H14ClNO3 |
|---|---|
分子量 |
243.68 g/mol |
IUPAC名 |
methyl 4-amino-2-(2-chloroethyl)-5-methoxybenzoate |
InChI |
InChI=1S/C11H14ClNO3/c1-15-10-6-8(11(14)16-2)7(3-4-12)5-9(10)13/h5-6H,3-4,13H2,1-2H3 |
InChIキー |
QRJPUHIUCSWLQZ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)CCCl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Tert-butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanone](/img/structure/B13914048.png)
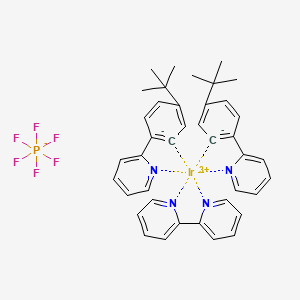
![5-Fluoro-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13914055.png)
![5-Methoxy-3,3-dimethyl-2-oxo-2,3-dihydro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B13914063.png)

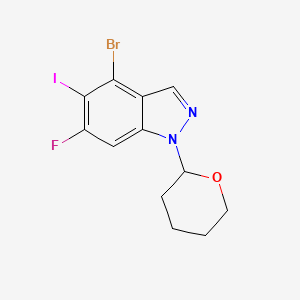
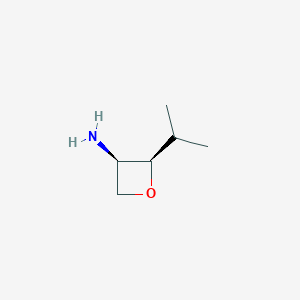

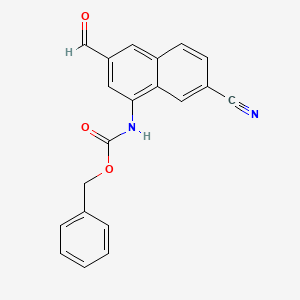
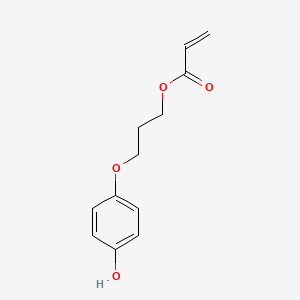
![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)

